An In-depth Technical Guide to N-(butan-2-yl)-4-methylcyclohexan-1-amine (CAS 1152898-29-7)
An In-depth Technical Guide to N-(butan-2-yl)-4-methylcyclohexan-1-amine (CAS 1152898-29-7)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the chemical compound N-(butan-2-yl)-4-methylcyclohexan-1-amine. As a substituted secondary alicyclic amine, this molecule represents a potentially valuable building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Given its status as a research chemical, publicly available data is limited. This guide, therefore, synthesizes known information with established chemical principles and predictive models to provide a thorough scientific overview.
Compound Identification and Physicochemical Properties
N-(butan-2-yl)-4-methylcyclohexan-1-amine is a chiral secondary amine containing two stereogenic centers, one on the butan-2-yl group and one on the cyclohexan-1-amine ring. The commercial product is likely a mixture of diastereomers. Its core structure combines a lipophilic 4-methylcyclohexyl group with a secondary amine, a common functional group in pharmacologically active molecules.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description | Source / Method |
|---|---|---|
| CAS Number | 1152898-29-7 | - |
| Molecular Formula | C₁₁H₂₃N | [1] |
| Molecular Weight | 169.31 g/mol | [1] |
| IUPAC Name | N-(butan-2-yl)-4-methylcyclohexan-1-amine | [1] |
| SMILES | CCC(C)NC1CCC(C)CC1 | [1] |
| Appearance | Predicted: Colorless to yellowish liquid | Inferred |
| Purity | ≥97% (Typical for commercial samples) | [1] |
| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Estimation based on similar structures |
| Density | Predicted: ~0.85-0.88 g/cm³ | Estimation based on similar structures |
| logP (Octanol/Water) | Predicted: 3.5 - 4.5 | Computational Prediction[2][][4] |
| pKa (Conjugate Acid) | Predicted: 10.5 - 11.5 | Estimation based on similar alicyclic amines |
Proposed Synthesis and Purification
Synthetic Rationale and Mechanism
Reductive amination involves two key steps:
-
Imine Formation: The nucleophilic butan-2-amine attacks the carbonyl carbon of 4-methylcyclohexanone, typically under mildly acidic conditions to facilitate dehydration, forming a protonated iminium ion intermediate.
-
Reduction: A hydride reducing agent, chosen for its selectivity to reduce the iminium ion in the presence of the starting ketone, reduces the C=N double bond to a C-N single bond, yielding the final secondary amine product.[6]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot reaction as it is mild enough not to reduce the ketone but reactive enough to reduce the iminium intermediate as it forms.[6]
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a stirred solution of 4-methylcyclohexanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M) in a round-bottom flask, add butan-2-amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A mild acid catalyst, such as acetic acid (0.1 eq), can be added to facilitate imine formation, particularly if the amine is used as a salt.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or below 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure N-(butan-2-yl)-4-methylcyclohexan-1-amine.
Analytical and Spectroscopic Profile (Predicted)
No experimental spectra for this compound are publicly available. The following data are predicted based on the known structure and established spectroscopic principles for secondary amines.[7][8][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - N-H proton: A broad singlet, typically in the range of δ 0.8-2.5 ppm. May disappear upon D₂O exchange.- Cyclohexyl & Butyl Protons: A series of complex multiplets between δ 0.8-3.0 ppm.- CH-N Protons: Deshielded protons on the carbons directly attached to the nitrogen will appear as multiplets around δ 2.5-3.0 ppm.- Methyl Protons: Doublets corresponding to the methyl groups on the cyclohexyl and butyl chains, likely between δ 0.8-1.2 ppm. |
| ¹³C NMR | - C-N Carbons: Resonances for the carbons directly bonded to the nitrogen atom are expected in the δ 50-65 ppm range.- Aliphatic Carbons: Other sp³ hybridized carbons of the cyclohexyl and butyl groups will appear in the δ 15-40 ppm range. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z = 169, consistent with the nitrogen rule.[8]- Major Fragments: Dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to resonance-stabilized cationic fragments. The most likely fragments would be at m/z = 140 (loss of an ethyl radical) and m/z = 112 (loss of a sec-butyl radical).[11] |
| Infrared (IR) | - N-H Stretch: A single, moderately sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[9]- C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) for aliphatic C-H bonds.- N-H Bend: A potential absorption around 1550-1650 cm⁻¹, though often weak. |
Safety, Handling, and Storage
Hazard Identification
Based on supplier safety data, N-(butan-2-yl)-4-methylcyclohexan-1-amine is classified with the GHS07 pictogram and a "Warning" signal word.[1]
-
Hazard Statements: Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE)
As with most aliphatic amines, this compound should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.
-
Engineering Controls: Use in a fume hood to avoid breathing vapors or mists.[1]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid all skin contact.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a respirator with an organic vapor cartridge may be necessary.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 0-8 °C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Toxicology and Potential Applications (In Silico Perspective)
Toxicology
No published experimental toxicology data for this specific compound exists. However, in silico (computational) toxicology models can provide preliminary predictions for hazard identification, which is a common practice in early-stage drug discovery.[12][13] Based on its structure as a secondary aliphatic amine, predicted toxicological endpoints may include:
-
Acute Toxicity: Likely moderate acute oral toxicity.[14]
-
Irritation/Corrosion: Consistent with supplier data, the compound is predicted to be a skin and eye irritant. High concentrations or prolonged contact may lead to corrosive effects, a known hazard for many aliphatic amines.[14][15]
-
Genotoxicity: Generally, simple aliphatic amines are not considered to be mutagenic in standard assays like the Ames test, but this would require experimental verification.
Applications in Research and Drug Development
N-(butan-2-yl)-4-methylcyclohexan-1-amine is a functionalized building block. Its utility lies in its ability to introduce a specific N-substituted 4-methylcyclohexyl moiety into a larger molecule.
-
Medicinal Chemistry: The 4-methylcyclohexyl group provides a non-planar, lipophilic scaffold that can be used to probe hydrophobic binding pockets in protein targets. The secondary amine provides a handle for further chemical modification, such as amide bond formation, further alkylation, or use as a basic center for salt formation to improve solubility.
-
Materials Science: Amines are widely used as curing agents for epoxy resins, as monomers in polyamide synthesis, and as precursors for corrosion inhibitors. This compound could be explored in applications requiring specific solubility or steric properties.
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